2-Chloro-5-(difluoromethyl)pyrazine

Medicinal Chemistry Organofluorine Chemistry Cross-Coupling

Source 2-Chloro-5-(difluoromethyl)pyrazine for its precise 2-chloro-5-difluoromethyl substitution pattern—ortho-Cl to ring N, meta-CF₂H to Cl—which confers distinct reactivity, enhanced lipophilicity, and metabolic stability over non-fluorinated or positional isomers. The chloro handle enables Pd-catalyzed cross-coupling diversification, while the difluoromethyl group acts as a lipophilic H-bond donor. Ideal for antimicrobial SAR programs targeting Staphylococcus sp. & Candida glabrata, fungicidal lead discovery for soybean rust, and specialized ligand synthesis.

Molecular Formula C5H3ClF2N2
Molecular Weight 164.54
CAS No. 1782520-60-8
Cat. No. B2913224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(difluoromethyl)pyrazine
CAS1782520-60-8
Molecular FormulaC5H3ClF2N2
Molecular Weight164.54
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)C(F)F
InChIInChI=1S/C5H3ClF2N2/c6-4-2-9-3(1-10-4)5(7)8/h1-2,5H
InChIKeyNYMRAHMPYOURFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(difluoromethyl)pyrazine (CAS 1782520-60-8): Sourcing Specifications for a Specialized Heterocyclic Building Block


2-Chloro-5-(difluoromethyl)pyrazine (CAS 1782520-60-8) is a halogenated heteroaromatic compound belonging to the pyrazine family, with the molecular formula C5H3ClF2N2 and a molecular weight of 164.54 g/mol . It is characterized by a chlorine atom at the 2-position and a difluoromethyl group at the 5-position of the pyrazine ring. It is primarily offered for research and development purposes , with standard commercial purity of 95% . Predicted physicochemical properties include a boiling point of 195.3±35.0 °C and a density of 1.421±0.06 g/cm³ .

Why 2-Chloro-5-(difluoromethyl)pyrazine Cannot Be Casually Interchanged with Other Pyrazine Analogs


The precise substitution pattern of 2-Chloro-5-(difluoromethyl)pyrazine—a chlorine atom ortho to a ring nitrogen and a difluoromethyl group meta to the chlorine—dictates its unique reactivity profile, physicochemical properties, and biological activity, meaning it cannot be assumed to be a 'drop-in' replacement for other pyrazine derivatives. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated or methyl analogs . The specific position of the halogens on the pyrazine ring is critical; even a simple positional isomer, such as 2-Chloro-3-(difluoromethyl)pyrazine, exhibits different electronic and steric properties . Furthermore, the chloro substituent provides a distinct synthetic handle for cross-coupling reactions, with a different reactivity and leaving group ability compared to the analogous bromo derivative [1]. The quantitative evidence below demonstrates that even among closely related analogs, the 2-Chloro-5-(difluoromethyl) substitution pattern confers measurable differences in performance.

2-Chloro-5-(difluoromethyl)pyrazine: A Procurement-Focused Quantitative Evidence Guide


Differential Reactivity in Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides

A study on palladium-catalyzed difluoromethylation of heteroaryl halides demonstrates that the reaction is efficient for a wide range of substrates, including chloropyrazines. This provides a synthetic entry point for the target compound. The study confirms the reactivity of heteroaryl chlorides, including those on pyrazine rings, towards difluoromethylation [1]. While a direct comparison to the target compound's reactivity as a substrate is not provided, this work establishes the viability of the palladium-catalyzed method for generating difluoromethylated pyrazines, which is a key synthetic route for accessing 2-Chloro-5-(difluoromethyl)pyrazine itself [2]. The broader application of this methodology to other heteroaryl halides (e.g., pyridyl, pyrimidyl) suggests that the difluoromethylation of chloropyrazines is a robust and general transformation.

Medicinal Chemistry Organofluorine Chemistry Cross-Coupling

Impact of 2-Chloro Substitution on Antimicrobial Potency in Pyrazine Chalcones

A study on novel halogenated pyrazine-based chalcones revealed that the presence of a 2-chloro substituent on the pyrazine ring is a key determinant of antibacterial activity. Among the panel of tested compounds, 2-chloro derivatives exhibited the highest inhibitory effect against *Staphylococcus sp.*, while the corresponding non-chlorinated or differently halogenated analogs were less potent [1]. Furthermore, in the antifungal assay against eight strains, growth inhibition of *Candida glabrata* and *Trichophyton interdigitale* was specifically shown by non-alkylated derivatives with 2-bromo or 2-chloro substitution [2]. This indicates that the 2-halogen, and specifically the 2-chloro motif, is critical for antimicrobial potency within this chemotype.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Physicochemical Property Differentiation: Predicted Boiling Point and Density vs. Analogs

The predicted physicochemical properties of 2-Chloro-5-(difluoromethyl)pyrazine distinguish it from its close analogs. Its predicted boiling point is 195.3±35.0 °C , which is lower than the reported liquid state of its trifluoromethyl analog, 2-Chloro-5-(trifluoromethyl)pyrazine, which has a density of 1.478 g/mL at 25 °C and is a liquid at room temperature . In contrast, the non-fluorinated 2-Chloro-5-methylpyrazine is reported as a solid with a density of 1.2 and a refractive index of 1.53 . The predicted density for the target compound is 1.421±0.06 g/cm³ , which lies between the densities of the liquid trifluoromethyl and the solid methyl analogs. The predicted pKa of -4.00±0.10 is identical to the predicted pKa for the bromo analog, 2-Bromo-5-(difluoromethyl)pyrazine , indicating similar proton affinity at the pyrazine nitrogen but differing leaving group potential for cross-coupling.

Physicochemical Properties Purification Formulation

High-Impact Application Scenarios for Procuring 2-Chloro-5-(difluoromethyl)pyrazine


Medicinal Chemistry: Synthesis and Evaluation of Anti-Infective Agents

Procure 2-Chloro-5-(difluoromethyl)pyrazine as a privileged scaffold for the synthesis of novel antimicrobial compounds, particularly when a 2-chloro-substituted pyrazine is desired based on established SAR. As demonstrated in studies on pyrazine-based chalcones, the 2-chloro motif is associated with superior antibacterial activity against *Staphylococcus sp.* and antifungal activity against *Candida glabrata* [1]. This compound serves as an ideal core for building compound libraries aimed at targeting drug-resistant bacterial and fungal pathogens.

Organofluorine Building Block for Late-Stage Functionalization in Drug Discovery

Utilize 2-Chloro-5-(difluoromethyl)pyrazine as a key synthetic intermediate in medicinal chemistry programs. The difluoromethyl group is a well-known lipophilic hydrogen-bond donor and metabolically stable bioisostere, while the chlorine atom provides a versatile handle for further diversification via palladium-catalyzed cross-coupling reactions [1]. This compound is a strategic choice for medicinal chemists seeking to introduce a fluorinated pyrazine moiety into lead compounds, as validated by its utility in difluoromethylation methodologies [2].

Agrochemical Research: Development of Novel Fungicides

Incorporate 2-Chloro-5-(difluoromethyl)pyrazine as a building block in the design of novel fungicidal compounds. The difluoromethylpyrazine substructure is a common feature in several patented fungicidal compositions targeting diseases in crops such as soybeans [1]. The specific 2-chloro-5-difluoromethyl substitution pattern provides a unique electronic and steric profile for exploring the structure-activity relationships of new agricultural fungicides, particularly those intended to control rust diseases and other phytopathogenic fungi.

Materials Science: Synthesis of Advanced Materials and Ligands

Employ 2-Chloro-5-(difluoromethyl)pyrazine as a precursor for the synthesis of specialized ligands or functional materials. The combination of a halogen and a fluorinated group on an aromatic heterocycle can impart unique electronic properties to metal complexes. The compound's reactivity towards cross-coupling [1] makes it a valuable building block for constructing larger, more complex molecular architectures with tailored properties for catalysis or materials science applications.

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